molecular formula C13H21N3O2 B5524593 1-(ethoxyacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

1-(ethoxyacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine

Cat. No. B5524593
M. Wt: 251.32 g/mol
InChI Key: FGXIYGJMOPZPQD-UHFFFAOYSA-N
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Description

1-(Ethoxyacetyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine is a compound that could potentially be synthesized through a multi-step chemical process, involving key functional groups present in its structure. These include the ethoxyacetyl and 1-methyl-1H-imidazol-2-yl groups attached to a piperidine backbone.

Synthesis Analysis

The synthesis of similar compounds often involves multi-component reactions, including cyclo-condensation or nucleophilic substitution reactions, to introduce various substituents into the piperidine ring. For example, Rajkumar et al. (2014) describe the synthesis of novel piperazine derivatives through a four-component cyclo-condensation, which might be adaptable for synthesizing the target compound by modifying the starting materials and conditions (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Scientific Research Applications

Synthesis and Chemical Characterization

Research efforts have focused on the synthesis and characterization of compounds involving piperidine and imidazole structures, illustrating the importance of such chemicals in medicinal chemistry. For example, the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates a method for creating compounds with potential biological activity, employing piperidine as a reactant in the formation of N-Mannich bases (Bekircan & Bektaş, 2008). This research underscores the versatility of piperidine derivatives in synthesizing novel compounds.

Biological Evaluation and Therapeutic Potential

Compounds featuring imidazole and piperidine moieties have been extensively evaluated for their biological activities, including antimicrobial and antifungal properties. For instance, the discovery of ketoconazole, a potent orally active broad-spectrum antifungal agent, highlights the significant therapeutic potential of such compounds (Heeres, Backx, Mostmans, & Cutsem, 1979). This demonstrates the critical role of chemical synthesis in developing new therapeutic agents.

Advanced Synthesis Techniques

Innovative synthesis techniques for piperidine and imidazole derivatives have been developed, showcasing the ongoing advancements in chemical synthesis methods. The interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds, leading to a variety of products, exemplifies the complexity and potential of synthetic chemistry in creating diverse molecular structures with potential applications in drug development (Vandyshev, Shikhaliyev, & Potapov, 2015).

Pharmacological Insights

Research into piperidine and imidazole derivatives extends into pharmacological evaluations, with studies assessing their potential as inhibitors, therapeutic agents, and more. The pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics illustrates the depth of research aimed at exploring the therapeutic potential of these compounds (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990). Such studies are crucial for identifying new drugs and understanding their mechanisms of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research could explore the potential uses of this compound, particularly if it shows promising biological activity. This could involve testing its effects on various biological targets, studying its mechanism of action, and optimizing its structure for improved activity or reduced side effects .

properties

IUPAC Name

2-ethoxy-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-18-10-12(17)16-7-4-11(5-8-16)13-14-6-9-15(13)2/h6,9,11H,3-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXIYGJMOPZPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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